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Introduction to Perillic Acid

Perillic acid is a monoterpenoid compound with significant relevance in biochemical and pharmaceutical
research. This monocarboxylic acid belongs to the class of menthane monoterpenoids, characterized by a
specific cyclohexane ring structure with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring
positions, respectively. As a metabolic derivative of compounds such as limonene and perillyl aldehyde,
perillic acid has attracted substantial scientific interest due to its potential bioactive properties and natural
occurrence in various plant species. The compound's hydrophobic nature and structural features make it a

valuable subject for investigations in drug development, natural product chemistry, and metabolic studies [1]

[2] [3].

This technical guide provides a comprehensive overview of perillic acid, consolidating essential chemical,
analytical, and biological data from authoritative databases and scientific sources. Designed for researchers,
scientists, and drug development professionals, this document aims to support experimental design, data
interpretation, and further investigation of this biologically relevant compound. The information presented
herein spans chemical identification, structural properties, natural occurrence, metabolic pathways,
experimental protocols, and potential research applications, with particular emphasis on its representation in

the ChEBI database (Chemical Entities of Biological Interest) under accession number 36999 [4] [5].
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Chemical Identification and Database Identifiers

Perillic acid has been systematically categorized across multiple chemical databases, ensuring proper
identification and cross-referencing for research purposes. The compound's chemical structure features a
cyclohexene ring with a carboxylic acid functional group at position 1 and an isopropenyl substituent at
position 4, constituting its characteristic p-menthane skeleton. This structural configuration classifies it as a
monocyclic monoterpenoid with specific stereochemical considerations that may influence its biological

activity and physicochemical behavior [1] [2].

The following table summarizes the primary database identifiers and chemical classification information for

perillic acid:

Table 1: Database Identifiers and Chemical Classification of Perillic Acid

Identifier Type Value Source
CAS Registry Number 7694-45-3 [1][2]
ChEBI ID 36999 [4] [5] [6]
KEGG COMPOUND ID C11924 [4]
PubChem CID 1256, 14085 [4] [6]
FooDB ID FDB013215 [1]
HMDB ID HMDB0004586 [6]
ChemSpider ID 1218 [6]
IUPAC Name 4-(prop-1-en-2-yl)cyclohex-1-ene-1-carboxylic acid [1]1[2] [3]
Traditional Name Perillic acid [2] [6]
Chemical Formula C10H1402 [11[7112]
Compound Class Menthane monoterpenoids [1][2] [6]
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The systematic nomenclature and structural representation of perillic acid are consistent across these
databases, facilitating accurate communication and data retrieval. The compound is also known by several
synonyms, including 4-(1-methylethenyl)-1-cyclohexene-1-carboxylic acid, 4-isopropenylcyclohex-1-
enecarboxylic acid, and perillate, which researchers should consider when conducting literature searches or
database queries [1] [2] [6]. The standardized InChlI identifier (InChI=1S/C10H1402/c1-7(2)8-3-5-9(6-4-
8)10(11)12/h5,8H,1,3-4,6H2,2H3,(H,11,12)) and InChI key (CDSMSBUVCWHORP-UHFFFAOYSA-N)
provide machine-readable representations of the molecular structure that are essential for computational

chemistry and cheminformatics applications [1] [7] [4].

Chemical Classification and Properties

Structural Classification and Characteristics

Perillic acid belongs to several hierarchical chemical classifications that define its structural characteristics
and potential biological activities. According to the ChEBI ontology and other chemical databases, perillic
acid is primarily classified as a menthane monoterpenoid, which places it within the broader category of
prenol lipids and monoterpenoids. More specifically, it is characterized as a p-menthane monoterpenoid
with a monocyclic structure based on the p-menthane backbone. The compound's molecular framework
consists of aliphatic homomonocyclic components, featuring a six-membered cyclohexene ring with an

unsaturated carboxylic acid functionality, which classifies it as an a,B-unsaturated monocarboxylic acid

[1][2] [6].

The compound's structural features significantly influence its chemical behavior and biological interactions.
The cyclohexene ring provides rigidity to the molecular structure, while the carboxylic acid group at
position 1 contributes to its acidic character and potential for forming ionic interactions. The isopropenyl
substituent at position 4 enhances the compound's hydrophobicity and may participate in specific biological
recognition processes. These structural attributes collectively define perillic acid's physicochemical

properties and its capacity to engage in various chemical reactions and molecular interactions [1] [2].

Physicochemical and Predicted ADME Properties
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The physicochemical profile of perillic acid has been characterized through experimental measurements and
computational predictions, providing valuable insights for pharmaceutical and biochemical applications. The

following table summarizes key properties relevant to drug discovery and development:

Table 2: Physicochemical Properties and Predicted ADME Parameters of Perillic Acid

Property

Value

Reference/Method

Average Molecular Weight

Monoisotopic Mass

Melting Point

Boiling Point

Water Solubility

logP

pKa (Strongest Acidic)

Physiological Charge

Hydrogen Bond Donor Count

Hydrogen Bond Acceptor Count

Rotatable Bond Count

Polar Surface Area

Bioavailability Score

Rule of Five Compliance

166.22 g/mol

166.09938 Da

132-133°C

164-165°C at 10 mmHg

1.63 g/L (Predicted)

2.47 (Predicted)

4.99

-1

37.3 A2

Yes

Yes

(1] [7][2]

[1][7][2]

[1]

[1]

ALOGPS [1] [6]

ALOGPS [1] [6]

ChemAxon [1] [6]

ChemAxon [1] [6]

[1] [6]

[1] [6]

[1] [6]

ChemAxon [1] [6]

ChemAxon [1] [6]

[1] [6]

The data presented in Table 2 indicates that perillic acid exhibits favorable drug-like properties, including

compliance with the Rule of Five, which suggests good oral bioavailability potential. The compound's

© 2026 Smolecule. All rights reserved. 4/12 Tech Support


https://foodb.ca/compounds/FDB013215
http://gmd.mpimp-golm.mpg.de/Metabolites/Details.aspx?id=1A4758DA-6365-4FD5-BAEA-16032D3488FF
https://np-mrd.org/natural_products/NP0000428
https://foodb.ca/compounds/FDB013215
http://gmd.mpimp-golm.mpg.de/Metabolites/Details.aspx?id=1A4758DA-6365-4FD5-BAEA-16032D3488FF
https://np-mrd.org/natural_products/NP0000428
https://foodb.ca/compounds/FDB013215
https://foodb.ca/compounds/FDB013215
https://foodb.ca/compounds/FDB013215
https://b7fd048f-2146-43fc-b3f4-e8bf591b5546.chemfont.ca/chemicals/CFc000002145
https://foodb.ca/compounds/FDB013215
https://b7fd048f-2146-43fc-b3f4-e8bf591b5546.chemfont.ca/chemicals/CFc000002145
https://foodb.ca/compounds/FDB013215
https://b7fd048f-2146-43fc-b3f4-e8bf591b5546.chemfont.ca/chemicals/CFc000002145
https://foodb.ca/compounds/FDB013215
https://b7fd048f-2146-43fc-b3f4-e8bf591b5546.chemfont.ca/chemicals/CFc000002145
https://foodb.ca/compounds/FDB013215
https://b7fd048f-2146-43fc-b3f4-e8bf591b5546.chemfont.ca/chemicals/CFc000002145
https://foodb.ca/compounds/FDB013215
https://b7fd048f-2146-43fc-b3f4-e8bf591b5546.chemfont.ca/chemicals/CFc000002145
https://foodb.ca/compounds/FDB013215
https://b7fd048f-2146-43fc-b3f4-e8bf591b5546.chemfont.ca/chemicals/CFc000002145
https://foodb.ca/compounds/FDB013215
https://b7fd048f-2146-43fc-b3f4-e8bf591b5546.chemfont.ca/chemicals/CFc000002145
https://foodb.ca/compounds/FDB013215
https://b7fd048f-2146-43fc-b3f4-e8bf591b5546.chemfont.ca/chemicals/CFc000002145
https://foodb.ca/compounds/FDB013215
https://b7fd048f-2146-43fc-b3f4-e8bf591b5546.chemfont.ca/chemicals/CFc000002145
https://www.smolecule.com/products/s3312019?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

moderate lipophilicity (logP ~ 2.47) balanced with acceptable water solubility and relatively low polar
surface area contribute to its promising physicochemical profile for drug development. The acidic pKa
value of approximately 4.99 indicates that perillic acid would predominantly exist in its ionized form at

physiological pH, potentially influencing its membrane permeability and distribution characteristics [1] [6].

Natural Occurrence and Metabolic Pathways

Biological Sources and Natural Origin

Perillic acid occurs naturally in a diverse range of plant species, particularly those known for producing
aromatic oils and terpenoid compounds. According to the FooDB and NP-MRD databases, this metabolite
has been identified in numerous food sources and medicinal plants, including Artemisia species, citrus
fruits, herbs, and various vegetables. The widespread occurrence of perillic acid in the plant kingdom

underscores its significance as a natural product with potential dietary relevance [2].

The compound functions as a key metabolite in the biosynthetic pathways of several monoterpenoids,
serving as an intermediate in the transformation of precursor compounds. Its natural abundance in certain
plant families, particularly Apiaceae and Asteraceae, aligns with the known distribution of related terpenoid
compounds in these botanical groups. The presence of perillic acid in common food items suggests possible

dietary exposure and supports investigations into its potential health implications and biological effects [2]

[3].

Metabolic Pathways and Biotransformation

Perillic acid is primarily recognized as a major metabolite of several biologically important monoterpenes,
most notably limonene and perillyl alcohol. The metabolic conversion occurs through oxidative processes
mediated by cytochrome P450 enzymes and dehydrogenases, resulting in the formation of this carboxylic
acid derivative. Research documented in the PhytoHub database indicates that perillic acid has been
identified as a metabolite in multiple species, including humans, mice, rats, rabbits, dogs, and guinea

pigs, following administration of its precursor compounds [3].

The following diagram illustrates the primary metabolic pathways associated with perillic acid:
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Figure 1: Metabolic pathway of perillic acid formation and further metabolism

The metabolic pathway depicts the biotransformation cascade from limonene to perillic acid, involving
intermediate formation of perillyl alcohol and perillyl aldehyde. This conversion represents a critical
detoxification pathway and activation step for these monoterpene precursors. Following its formation,
perillic acid typically undergoes further conjugation reactions (e.g., glucuronidation, sulfation) to enhance

its water solubility and facilitate urinary excretion, as evidenced by its detection in plasma and urine samples

from various species [3] [8].

The inter-species variations in perillic acid metabolism noted in the scientific literature highlight the
importance of considering metabolic differences when extrapolating pharmacological or toxicological data
between experimental models and humans. The PhytoHub database specifically documents these metabolic

relationships, emphasizing perillic acid's role as a common metabolite for several food phytochemicals

across different biological systems [3].
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Comprehensive analytical data for perillic acid is available through multiple databases, providing researchers
with reference standards for compound identification and verification. The experimental spectra include
mass spectrometry (MS), nuclear magnetic resonance (NMR), and gas chromatography-mass spectrometry
(GC-MS) profiles that collectively enable rigorous structural characterization. Specifically, the NP-MRD
database contains experimental 2D NMR data ([1H, 13C]-HSQC NMR Spectrum) recorded at 600 MHz in
water, offering valuable information about proton-carbon correlations and spatial relationships within the

molecule [2].

The mass spectrometric analysis of perillic acid reveals characteristic fragmentation patterns that aid in its
identification. The GC-MS spectrum (splash10-05di-5910000000-bd8e6a99a4d3b55c9c03) shows a distinct
molecular ion and fragment ions consistent with its monoterpenoid structure. Additionally, LC-MS/MS
spectra acquired under various collision energies document the compound's behavior in different ionization
conditions, providing reference data for liquid chromatography-based assays [1]. These experimental spectra
serve as essential benchmarks for the development and validation of analytical methods targeting perillic

acid in complex biological matrices.

Experimental Protocols and Methodologies

Well-established experimental protocols exist for the analysis of perillic acid across different analytical
platforms. The following workflow outlines a standardized approach for identifying and quantifying perillic

acid in biological samples:
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Figure 2: Experimental workflow for perillic acid analysis in biological samples

For GC-MS analysis, perillic acid typically requires derivatization to enhance its volatility and detection
sensitivity. The recorded GC-MS spectrum corresponds to the trimethylsilyl (TMS) derivative of perillic

acid, which demonstrates improved chromatographic performance. The experimental parameters include
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using a standard non-polar capillary column (e.g., DB-5MS) with a temperature ramp from 60°C to 300°C,
electron ionization (EI) at 70 eV, and mass detection in the range of m/z 50-500. These conditions have been
shown to effectively separate perillic acid from complex matrices and provide characteristic mass spectral

patterns for reliable identification [1].

For LC-MS/MS applications, the documented methods typically employ reverse-phase chromatography
with C18 columns and mobile phases consisting of water and acetonitrile, both modified with volatile acids
or buffers to enhance ionization. Detection is achieved using electrospray ionization (ESI) in negative
mode, capitalizing on the acidic functional group of perillic acid, with multiple reaction monitoring (MRM)
transitions established for sensitive quantification. The collision energies ranging from 10V to 40V have
been optimized to generate characteristic fragment ions while preserving adequate signal intensity for the

precursor ion [1].

The NMR experimental protocol for perillic acid structure elucidation involves preparing samples in
deuterated solvents (e.g., D20, CDCIls3) at concentrations sufficient for 1D and 2D experiments. The
documented [1H, 13C]-HSQC NMR spectrum acquired at 600 MHz provides critical information through
heteronuclear single-quantum correlation, establishing direct connectivity between protons and carbon
atoms. This methodology enables complete assignment of all hydrogen and carbon resonances in the

molecule, serving as a definitive technique for structural verification [2].

Research Significance and Applications

Potential Applications in Drug Development

Perillic acid has demonstrated several biologically relevant activities that warrant investigation for
pharmaceutical applications. As a monoterpenoid metabolite, it represents a promising scaffold for drug
development due to its favorable physicochemical properties and structural features compatible with
known pharmacophores. The compound's Rule of Five compliance and predicted bioavailability enhance its

attractiveness as a potential lead compound for medicinal chemistry optimization [1] [6].

Research suggests that perillic acid may interact with several biological targets, including enzymes and
receptors involved in critical physiological processes. The documented metabolic relationships indicate that

perillic acid can be derived from perillyl alcohol, a compound that has shown promise in preclinical studies
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for various therapeutic applications. This metabolic connection suggests that perillic acid may contribute to
the observed pharmacological effects of perillyl alcohol administration, either through its own direct actions

or as part of a coordinated metabolic cascade [3] [8].

Biomarker Potential and Research Implications

The consistent detection of perillic acid as a circulating metabolite in multiple species following
consumption of precursor compounds positions it as a potential biomarker of exposure for limonene and
related monoterpenes. This application is particularly relevant for nutritional interventions and clinical trials
involving terpene-rich supplements or foods, where perillic acid quantification could provide a objective

measure of compliance and internal exposure [3].

Furthermore, the inter-individual variations in perillic acid formation and elimination noted in the scientific
literature highlight its potential utility in personalized nutrition and precision medicine approaches.
Understanding the factors influencing these metabolic differences, such as genetic polymorphisms in
metabolic enzymes or interactions with concomitant medications, could enhance our ability to predict

individual responses to monoterpene-containing interventions and optimize their therapeutic application [3].

From a drug development perspective, the comprehensive ADME profiling of perillic acid, including its
absorption characteristics, metabolic fate, and elimination pathways, provides valuable insights for
pharmaceutical scientists. The documented detection of perillic acid in both plasma and urine samples
confirms its systemic exposure and elimination route, informing dosage regimen design and pharmacokinetic

monitoring strategies for related drug candidates [3].

Conclusion

This comprehensive technical assessment of perillic acid consolidates essential chemical, analytical, and
biological information from authoritative databases to support ongoing research efforts. The compound's
well-characterized chemical properties, established metabolic pathways, and documented analytical
methods provide a solid foundation for further investigation into its potential applications in pharmaceutical

development, nutritional science, and chemical biology.
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The extensive spectroscopic data and experimental protocols summarized in this review offer practical
guidance for researchers identifying or quantifying perillic acid in various matrices. Meanwhile, the
database cross-references and chemical classification facilitate efficient navigation of the complex
landscape of chemical information resources. As research continues to elucidate the biological activities and
potential health implications of perillic acid and related monoterpenoids, this technical profile serves as a
consolidated reference point for scientists across multiple disciplines engaged in the study of this

biologically relevant metabolite.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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